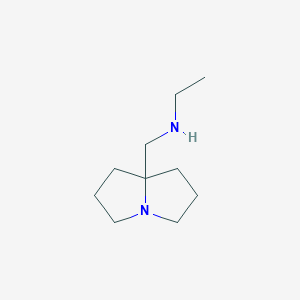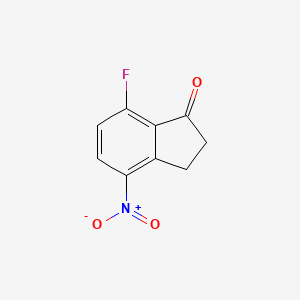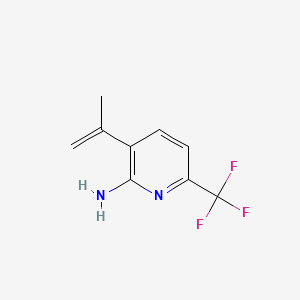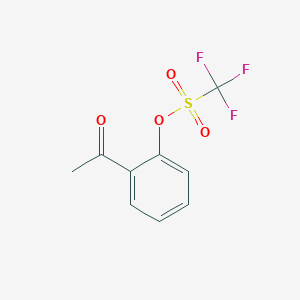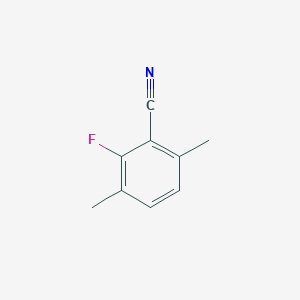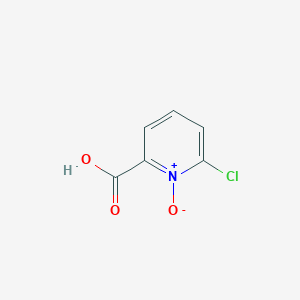
2-Carboxy-6-chloropyridine 1-oxide
Descripción general
Descripción
2-Carboxy-6-chloropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C6H4ClNO3 It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a carboxyl group at the 2-position and a chlorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-chloropyridine 1-oxide typically involves the chlorination of pyridine derivatives followed by oxidation. One common method is the chlorination of 2-hydroxypyridine with phosphoryl chloride, which yields 2-chloropyridine. This intermediate can then be oxidized to form the N-oxide derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Carboxy-6-chloropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used to reduce the N-oxide group.
Substitution: Nucleophiles such as organolithium or organomagnesium reagents can be used to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted pyridine derivatives, which can be further utilized in different chemical applications .
Aplicaciones Científicas De Investigación
2-Carboxy-6-chloropyridine 1-oxide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Carboxy-6-chloropyridine 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxyl and chlorine groups also contribute to its chemical behavior, enabling it to form various derivatives with different properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Lacks the carboxyl and N-oxide groups, making it less reactive in certain chemical reactions.
6-Chloropyridine-2-carboxylic acid: Similar structure but without the N-oxide group, affecting its redox properties.
Pyridine N-oxide: Lacks the chlorine and carboxyl groups, resulting in different reactivity and applications.
Uniqueness
2-Carboxy-6-chloropyridine 1-oxide is unique due to the presence of both the N-oxide and carboxyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
6-chloro-1-oxidopyridin-1-ium-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-1-2-4(6(9)10)8(5)11/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKARJOUAWGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



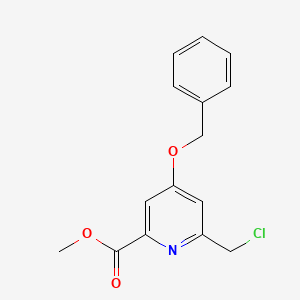
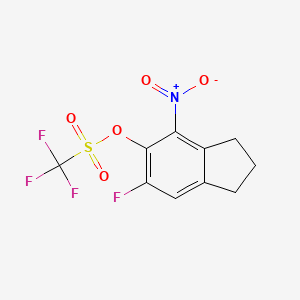
![3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8214415.png)
